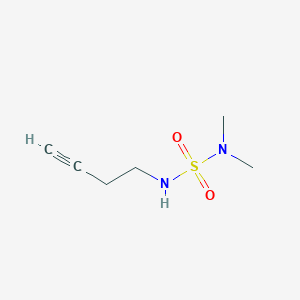

![molecular formula C22H27ClN2O2 B6495974 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide CAS No. 955790-98-4](/img/structure/B6495974.png)

5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C22H27ClN2O2 and its molecular weight is 386.9 g/mol. The purity is usually 95%.

The exact mass of the compound 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide is 386.1761058 g/mol and the complexity rating of the compound is 475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalysis and Organic Synthesis

- Hydroamination Catalyst : This compound has been studied as a catalyst for greener amine synthesis by transfer hydrogenation of imines. It facilitates reductive amination by transfer hydrogenation, which is valuable in organic synthesis .

Medicinal Chemistry and Drug Development

- Intermediate in Glyburide Synthesis : 5-Chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide serves as an intermediate in the synthesis of glyburide, a widely used antidiabetic medication. Understanding its properties can aid in drug design and optimization .

Biochemical Research

- Benzylic Position Reactions : The benzylic position of this compound is chemically interesting. Benzylic halides typically react via different pathways based on their substitution pattern. Understanding these reactions can inform drug metabolism studies and biochemical investigations .

Materials Science

- Building Block for Organic Synthesis : Researchers have used 5-chloro-2-methoxy-N-(prop-2-yn-1-yl)benzamide as an organic building block. Its unique structure may find applications in designing novel materials or functional molecules .

Natural Product Synthesis

- Total Synthesis of Alkaloids : The compound’s reactivity has been harnessed in the formal total synthesis of natural products like d-®-coniceine and indolizidine 209B. These alkaloids have biological significance and are challenging to synthesize .

Pharmacology and Toxicology

- Toxicity Studies : Investigating the toxicity profile of this compound is essential for assessing its safety and potential therapeutic applications. Studies on its acute and chronic effects can guide further research .

Mécanisme D'action

Target of Action

It has been reported as an intermediate in the synthesis of glyburide , which is a drug used to treat type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .

Mode of Action

Based on its role as an intermediate in the synthesis of glyburide , it can be inferred that it might interact with its targets through a similar mechanism. Glyburide closes the ATP-sensitive potassium channels in the beta cells of the pancreas. This depolarizes the cell membrane and opens voltage-gated calcium channels, leading to an influx of calcium ions. The increased intracellular calcium concentration triggers the release of insulin .

Biochemical Pathways

As an intermediate in the synthesis of glyburide , it might affect similar pathways. Glyburide primarily affects the insulin signaling pathway. By stimulating the release of insulin, it promotes glucose uptake, glycogen synthesis, and fat storage, while inhibiting gluconeogenesis .

Pharmacokinetics

As an intermediate in the synthesis of glyburide , it might have similar properties. Glyburide is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver. Its metabolites are excreted in the bile and urine .

Result of Action

As an intermediate in the synthesis of glyburide , it might have similar effects. Glyburide stimulates the release of insulin, which has multiple effects at the cellular level, including promoting glucose uptake by cells, increasing glycogen synthesis, and inhibiting gluconeogenesis .

Propriétés

IUPAC Name |

5-chloro-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN2O2/c1-3-12-25-13-4-5-17-14-16(6-8-20(17)25)10-11-24-22(26)19-15-18(23)7-9-21(19)27-2/h6-9,14-15H,3-5,10-13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNQBCOKWALVFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-chlorophenyl)-N-[(2,5-dimethylfuran-3-yl)methyl]acetamide](/img/structure/B6495898.png)

![N-[(2,5-dimethylfuran-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6495908.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6495925.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B6495927.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide](/img/structure/B6495937.png)

![2-(2,4-dichlorophenoxy)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495945.png)

![4-tert-butyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495952.png)

![2-(4-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495955.png)

![2-(4-chlorophenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495960.png)

![N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide](/img/structure/B6495968.png)

![2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide](/img/structure/B6495980.png)

![2-(3-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495988.png)

![2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide](/img/structure/B6495990.png)